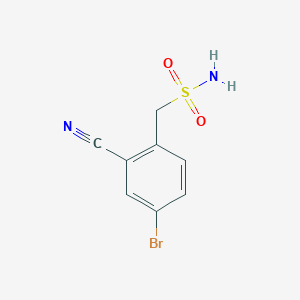

(4-Bromo-2-cyanophenyl)methanesulfonamide

Description

Contextual Significance of the Compound as a Research Chemical

The significance of (4-Bromo-2-cyanophenyl)methanesulfonamide in a research context can be inferred from the well-established roles of its constituent functional groups. Arylsulfonamides, a class to which this compound belongs, are a cornerstone in drug discovery and development. The sulfonamide group is a key feature in a wide range of therapeutic agents.

Compounds with a benzenesulfonamide core structure have been investigated for their potential as carbonic anhydrase inhibitors. nih.govresearchgate.net Certain benzenesulfonamide derivatives have shown promise in their antiproliferative effects on various cancer cell lines, including glioblastoma, pancreatic, and breast cancer cells. nih.gov The exploration of substituted benzenesulfonamides is an active area of research for the development of novel therapeutic agents.

Furthermore, the presence of a bromine atom and a cyano group on the phenyl ring offers versatile handles for synthetic modification. Halogenated aromatic compounds are common precursors in cross-coupling reactions, allowing for the construction of more complex molecules. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for derivatization. Therefore, this compound can be considered a potentially useful intermediate or building block in organic synthesis.

Historical Perspective of its Discovery and Initial Research Efforts

There is no specific information available regarding the discovery and initial research efforts for this compound itself. However, the history of the broader class of arylsulfonamides dates back to the early 20th century with the discovery of the antibacterial properties of sulfonamide drugs. This discovery opened up a vast field of research into related compounds for various therapeutic applications.

The development of carbonic anhydrase inhibitors in the mid-20th century further solidified the importance of the arylsulfonamide scaffold in medicinal chemistry. Researchers have since synthesized and tested a multitude of derivatives to understand their structure-activity relationships and to develop isoform-selective inhibitors. nih.gov The ongoing research into benzenesulfonamide derivatives as potential treatments for conditions like cancer and infectious diseases like cholera highlights the enduring legacy of this class of compounds. nih.govresearchgate.net

Structural Framework and Nomenclature Conventions for this compound and Related Arylmethanesulfonamides

The structure of this compound consists of a central benzene (B151609) ring substituted with four different groups. The systematic name of the compound dictates the identity and position of these substituents.

The nomenclature can be broken down as follows:

phenyl : This indicates the presence of a benzene ring.

4-Bromo : A bromine atom is attached to the fourth carbon of the benzene ring.

2-cyano : A cyano group (-C≡N) is attached to the second carbon of the benzene ring.

methanesulfonamide (B31651) : This group (-CH2SO2NH2) is attached to the first carbon of the benzene ring. The "methane" part indicates a single carbon atom linker between the sulfonamide group and the phenyl ring.

The numbering of the benzene ring is determined by the principal functional group, which in this case is the methanesulfonamide group, attached to the first carbon. The other substituents are then numbered to give them the lowest possible locants.

The general structure of an arylmethanesulfonamide consists of a methanesulfonamide group attached to an aromatic ring system. The properties and reactivity of the compound are influenced by the nature and position of the substituents on the aromatic ring.

Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C8H7BrN2O2S |

| InChI | InChI=1S/C8H7BrN2O2S/c9-8-2-1-6(5-14(11,12)13)7(3-8)4-10/h1-3H,5H2,(H2,11,12,13) |

| InChIKey | XASIZNAJRDISJQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C#N)CS(=O)(=O)N |

| PubChem CID | 130559967 |

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-cyanophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2S/c9-8-2-1-6(5-14(11,12)13)7(3-8)4-10/h1-3H,5H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASIZNAJRDISJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878327-03-7 | |

| Record name | (4-bromo-2-cyanophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Cyanophenyl Methanesulfonamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. scitepress.orgamazonaws.com For (4-Bromo-2-cyanophenyl)methanesulfonamide, the analysis reveals several logical disconnections based on the primary functional groups: the sulfonamide, the nitrile, and the bromo substituent.

The most prominent disconnection points are the Carbon-Sulfur (C-S) and Sulfur-Nitrogen (S-N) bonds of the methanesulfonamide (B31651) group. Disconnecting the S-N bond is a common strategy for sulfonamides, leading back to two key synthons: an arylsulfonyl chloride and an amine. amazonaws.com In this case, it suggests (4-bromo-2-cyanophenyl)methanesulfonyl chloride and ammonia (B1221849). However, a more practical disconnection is at the aromatic Carbon-Nitrogen (C-N) bond, which corresponds to the reaction between an aniline (B41778) derivative and a sulfonyl chloride. This leads to the key intermediate, 2-amino-5-bromobenzonitrile (B185297), and methanesulfonyl chloride.

A further disconnection can be made at the Carbon-Cyano (C-CN) bond, which could be formed via a Sandmeyer reaction from an amino group. The Carbon-Bromine (C-Br) bond can also be disconnected, suggesting an electrophilic bromination of the aromatic ring.

Based on this analysis, a convergent synthetic strategy often proves most efficient, focusing on the preparation of a highly functionalized intermediate, such as 2-amino-5-bromobenzonitrile, which can then undergo sulfonamide formation.

Strategic Disconnections for this compound

| Disconnection | Bond Type | Precursors/Synthons | Corresponding Reaction |

|---|---|---|---|

| Route A | Ar-NHSO₂CH₃ | 2-Amino-5-bromobenzonitrile + Methanesulfonyl chloride | Sulfonamide Formation |

| Route B | Ar-CN | 4-Bromo-2-aminophenyl)methanesulfonamide + Diazonium salt | Sandmeyer Reaction |

Precursor Synthesis Routes to Key Intermediates

The synthesis of this compound relies heavily on the efficient preparation of its key precursors. The most crucial intermediate identified through retrosynthesis is 2-amino-5-bromobenzonitrile.

One established route to this intermediate begins with 2-aminobenzonitrile. guidechem.com This precursor can be selectively brominated at the para position relative to the activating amino group.

A common laboratory-scale method involves the following reaction:

Reactants : 2-aminobenzonitrile, Ammonium (B1175870) bromide, Hydrogen peroxide

Solvent : Acetic Acid (AcOH)

Conditions : The reaction is typically stirred at room temperature for approximately 24 hours. guidechem.com

Workup : The acetic acid is removed, and the mixture is neutralized with a base (e.g., NaOH), causing the product to precipitate. The solid is then filtered, washed, and can be further purified by recrystallization. guidechem.com This method has been reported to achieve high yields, around 97%. guidechem.com

An alternative approach starts from anthranilic acid (2-aminobenzoic acid). chemicalbook.comchemicalbook.com This multi-step process involves:

Chlorination/Bromination : Ring halogenation of anthranilic acid to produce 5-bromoanthranilic acid. chemicalbook.comchemicalbook.com

Amide Formation : Conversion of the carboxylic acid to an acid chloride using an agent like thionyl chloride, followed by amination with ammonia to yield 2-amino-5-bromobenzamide. chemicalbook.com

Dehydration : The final step is the dehydration of the primary amide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) to form the desired 2-amino-5-bromobenzonitrile. chemicalbook.comchemistrysteps.comopenstax.org

Direct Synthesis Approaches to this compound

The final assembly of the target molecule can be approached by carefully sequencing the introduction of the three key functional groups. The order of these steps is critical to manage directing group effects and potential side reactions.

Sulfonamide Formation Reactions

The formation of the sulfonamide bond is typically the final key step, reacting the precursor 2-amino-5-bromobenzonitrile with methanesulfonyl chloride. This is a classic nucleophilic substitution reaction where the amino group of the aniline derivative attacks the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is often an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Typical Conditions for Sulfonamide Formation

| Reactant A | Reactant B | Base | Solvent | Temperature |

|---|

Numerous methodologies have been developed for sulfonamide synthesis, some of which bypass the need for sulfonyl chlorides. acs.org For instance, palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can produce aryl ammonium sulfinates, which are then converted to sulfonamides. organic-chemistry.org

Nitrile Group Introduction Strategies

The nitrile group is a versatile functional group in organic chemistry. wikipedia.orgebsco.com While the most efficient route to the target compound involves starting with a precursor already containing the nitrile, it is synthetically instructive to consider its introduction at different stages.

Sandmeyer Reaction : If the synthesis started from a precursor like 4-bromo-2-aminophenyl methanesulfonamide, the amino group could be converted to a nitrile. This involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with a copper(I) cyanide salt.

Dehydration of Amides : As mentioned in the precursor synthesis, the dehydration of a primary amide is a fundamental method for preparing nitriles. openstax.org This could be applied to a molecule like (4-bromo-2-carbamoylphenyl)methanesulfonamide.

From Aldehydes : An aromatic aldehyde can be converted to a nitrile through its corresponding oxime, followed by dehydration. google.comrsc.org

Bromination Techniques for Aromatic Systems

Electrophilic aromatic substitution is the primary method for introducing a bromine atom onto the benzene (B151609) ring. The timing of this step is crucial and depends on the directing effects of the substituents already present. libretexts.org

If the synthesis were to start with (2-cyanophenyl)methanesulfonamide, the directing effects of the cyano and methanesulfonamido groups would need to be considered. Both are deactivating, meta-directing groups. Therefore, direct bromination of this substrate would likely lead to the undesired 3-bromo or 5-bromo isomer.

This confirms that the most logical synthetic sequence involves brominating a precursor where a strongly activating, ortho-para directing group is present, such as the amino group in 2-aminobenzonitrile. This ensures the desired regiochemistry is achieved before the amino group is converted into the deactivating sulfonamide.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. Several green chemistry principles can be applied to the synthesis of this compound to reduce its environmental impact. tandfonline.com

Aqueous Media : For sulfonamide synthesis, methodologies have been developed that use water as a solvent, avoiding volatile organic compounds (VOCs). These reactions can proceed efficiently under dynamic pH control, using equimolar amounts of the amine and sulfonyl chloride without an organic base, simplifying product isolation to mere filtration. rsc.org

Mechanochemistry : A solvent-free mechanochemical approach has been demonstrated for sulfonamide synthesis. This method involves a one-pot, two-step procedure using solid sodium hypochlorite (B82951) for the in-situ generation of the sulfonyl chloride from a disulfide, followed by amination. rsc.org This technique minimizes waste and avoids the environmental concerns associated with solvents. rsc.org

Catalysis : The use of reusable catalysts can improve the efficiency of synthetic steps. For example, magnetite-immobilized nano-ruthenium catalysts have been used for the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org While not directly applicable to the primary route, this highlights the potential for catalytic green alternatives in related transformations.

Electrosynthesis : Electrochemical methods offer a green alternative for synthesizing sulfonamides, avoiding harsh reaction conditions and reagents. chemistryworld.com Anodic oxidation of an aniline derivative in the presence of arylsulfinic acids can lead to sulfonamide formation through a Michael-type addition. acs.org

By integrating these green principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Flow Chemistry and Continuous Processing Approaches for Synthesis Scale-Up

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for the scale-up of pharmaceutical intermediates. scitube.io These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and the potential for process automation and integration of in-line purification and analysis. nih.govnih.gov

For the synthesis of a molecule like this compound, a multi-step process can be envisioned in a continuous flow setup. Key transformations in its synthesis, such as sulfonylation or amidation reactions, can be significantly improved through this technology. For instance, the reaction of a precursor with a sulfonating agent could be performed in a heated microreactor or a packed-bed reactor, allowing for rapid optimization of temperature, pressure, and residence time to maximize yield and minimize byproduct formation.

The scale-up of a continuous process is typically achieved by either extending the operational time ("scaling out") or by increasing the reactor volume or number of parallel reactors ("numbering up" or "sizing up"), which is often more straightforward and predictable than scaling up batch reactors. numberanalytics.com

Illustrative Data for Continuous Flow Synthesis of a Pharmaceutical Intermediate:

The following table, based on a representative continuous flow process for a pharmaceutical intermediate, illustrates the kind of data that would be relevant for the synthesis of this compound.

| Parameter | Value | Unit |

| Reactor Type | Packed-Bed | - |

| Reactor Volume | 10 | mL |

| Temperature | 120 | °C |

| Pressure | 10 | bar |

| Residence Time | 5 | min |

| Throughput | 50 | g/h |

| Yield | >95 | % |

This data is illustrative and based on general principles of flow chemistry for pharmaceutical synthesis, not on a specific reported process for this compound.

Catalytic Methodologies in the Synthesis of this compound

Catalysis is a cornerstone of modern organic synthesis and plays a pivotal role in the pharmaceutical industry by enabling efficient, selective, and sustainable chemical transformations. numberanalytics.comcapitalresin.comnumberanalytics.com For the synthesis of this compound, several catalytic methodologies could be employed to construct the key sulfonamide linkage.

The formation of the C-S bond in the methanesulfonamide group or the S-N bond in the sulfonamide moiety can be facilitated by various catalysts. Transition metal catalysts, particularly those based on palladium, copper, and iron, are widely used for cross-coupling reactions to form C-S and C-N bonds. For instance, a catalytic approach could involve the cross-coupling of a suitable aryl halide or boronic acid derivative with a source of the methanesulfonamide group.

Aromatic sulfonic acids, such as p-toluenesulfonic acid (PTSA), are also important catalysts in pharmaceutical synthesis, often used to promote reactions by providing an acidic environment. capitalresin.com In the context of sulfonamide synthesis, they can catalyze condensation reactions or the removal of protecting groups under controlled conditions.

Key Catalytic Approaches Potentially Applicable to the Synthesis:

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings could be adapted to form the aryl-sulfur or aryl-nitrogen bonds.

Copper-Catalyzed Chan-Lam Coupling: This method is effective for the formation of C-N bonds and could be used to couple an amine with a suitable sulfonyl-containing partner.

Organocatalysis: The use of small organic molecules as catalysts is a growing field. For sulfonamide synthesis, certain organic bases or phase-transfer catalysts could enhance reaction rates and selectivity.

Representative Data from a Catalytic Sulfonylation Reaction:

The table below presents typical data from a study on catalytic sulfonylation, which could be analogous to a step in the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)2/Xantphos | Toluene | 110 | 12 | 85 |

| CuI/DMEDA | Dioxane | 100 | 24 | 78 |

| Fe(OTf)3 | Acetonitrile (B52724) | 80 | 8 | 92 |

This data is illustrative and compiled from general literature on catalytic sulfonylation reactions, not from a specific synthesis of this compound.

The continuous development of more active, selective, and robust catalysts is crucial for the industrial production of pharmaceuticals. The application of such advanced catalytic systems to the synthesis of this compound holds the promise of more efficient and environmentally benign manufacturing processes.

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Cyanophenyl Methanesulfonamide

Reaction Pathway Elucidation for Synthetic Transformations

The formation of (4-Bromo-2-cyanophenyl)methanesulfonamide necessitates the introduction of three different functional groups onto a benzene (B151609) ring: a bromo group, a cyano group, and a methanesulfonamide (B31651) group. The elucidation of the reaction pathway depends on the order of these introductions and the specific reagents used. A plausible synthetic route involves the electrophilic aromatic substitution (SEAr) reactions to introduce the bromo and sulfonyl groups, and a nucleophilic aromatic substitution or Sandmeyer-type reaction for the cyano group.

Electrophilic Aromatic Bromination: The introduction of a bromine atom onto a substituted benzene ring typically proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For instance, the bromination of an aromatic ring with an activating group is highly para-selective. nih.gov In cases where the para position is blocked, bromination occurs at the ortho position. nih.gov The reaction involves the generation of a bromine cation (or a polarized bromine molecule), which is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. nih.gov A subsequent deprotonation step restores the aromaticity of the ring.

Sulfonamidation Pathways: The introduction of the methanesulfonamide group can be achieved through several pathways. One common method is the reaction of an appropriate aryl precursor with methanesulfonyl chloride. Another approach involves the cross-coupling of an aryl halide with a sulfonamide.

Modern synthetic methods often employ transition-metal catalysis to form the C-N or C-S bond essential for the sulfonamide linkage. For example, palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be reacted with amines to form sulfonamides. nih.gov Nickel-catalyzed cross-coupling reactions also provide an efficient route for the formation of C-N bonds between sulfonamides and aryl electrophiles. semanticscholar.orgprinceton.edu

Kinetic Studies of Key Reactions

Kinetic studies are fundamental to understanding reaction mechanisms, allowing for the determination of rate-limiting steps and the influence of reactant concentrations and temperature on reaction rates.

Kinetics of Aromatic Sulfonation: The sulfonation of arenes with sulfur trioxide (SO3) in aprotic solvents has been proposed to follow a three-step kinetic scheme. nih.gov

A reversible reaction to form a σ-complex between the arene and one SO3 molecule.

A second reversible binding of another SO3 molecule to the first.

Proton transfer from the arene to the second SO3 to restore aromaticity.

In apolar, non-complexing solvents, the kinetics are first order in SO3, suggesting that the initial formation of the σ-complex is the rate-limiting step. nih.gov

A study on the atmospheric photo-oxidation of methanesulfonamide (CH₃S(O)₂NH₂) initiated by OH radicals determined a rate coefficient of (1.4±0.3)×10⁻¹³ cm³ molec.⁻¹ s⁻¹. copernicus.org Although this is not a synthetic reaction, it provides data on the reactivity of the C-H bonds in the methyl group of the methanesulfonamide moiety. copernicus.org

| Reaction Type | Reactants | Rate Coefficient / Kinetic Order | Conditions |

|---|---|---|---|

| Aromatic Sulfonation | Arene + SO₃ | First order in SO₃ | Apolar, non-complexing solvent |

| Amine-Acid Chloride Reaction | Substituted Anilines + Benzoyl Chloride | log kR = −1.4σ+R + 2.10 | HMPT solvent |

| Methanesulfonamide Oxidation | CH₃S(O)₂NH₂ + OH radical | (1.4±0.3)×10⁻¹³ cm³ molec.⁻¹ s⁻¹ | 298 K, 700 Torr |

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the reaction pathway, enhancing reaction rates, and improving yields and selectivity.

Transition Metal Catalysis in Sulfonamidation:

Palladium Catalysis: Palladium catalysts are effective in promoting C-S bond formation. nih.gov For example, a palladium-catalyzed process can be used for the chlorosulfonylation of arylboronic acids, which are precursors to sulfonamides. nih.gov The choice of ligand for the palladium center is crucial; for instance, certain ligands can promote C-S bond formation over the more common desulfonylation of arylsulfonyl chlorides. nih.gov

Nickel Catalysis: Nickel-catalyzed reactions provide a powerful method for C-N bond formation between sulfonamides and aryl halides. semanticscholar.orgprinceton.edu Mechanistic studies suggest an energy-transfer mechanism where C-N bond reductive elimination occurs from a triplet excited Ni(II) complex. semanticscholar.orgprinceton.edu The efficiency of this process can be enhanced by the use of an organic photosensitizer like benzophenone. princeton.edu

Iron Catalysis: Iron catalysts, such as FeCl₂, can be used for the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates under mild conditions. organic-chemistry.org Mechanistic investigations indicate that the N-S bond may be formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group. organic-chemistry.org

Reagents in Aromatic Bromination: In electrophilic aromatic bromination, reagents such as N-bromosuccinimide (NBS) are often used as a source of electrophilic bromine. nih.gov The reaction can be catalyzed by silica gel. nih.gov The choice of solvent can also influence the outcome of the reaction.

| Catalyst System | Reaction Type | Proposed Mechanism |

|---|---|---|

| Palladium-based | Chlorosulfonylation of Arylboronic Acids | Promotes C-S bond formation |

| Nickel with Photosensitizer | Sulfonamidation of Aryl Halides | Energy-transfer with reductive elimination from excited Ni(II) complex |

| FeCl₂ with NaHSO₃ | N-Arylsulfonamide formation from Nitroarenes | Direct coupling of nitroarene with arylsulfinate prior to reduction |

Computational and Experimental Approaches to Mechanism Determination

A combination of computational modeling and experimental techniques is often employed to gain a detailed understanding of reaction mechanisms.

Computational Approaches:

Density Functional Theory (DFT): DFT-based first-principles molecular dynamics and metadynamics simulations have been used to investigate the mechanism and kinetics of electrophilic aromatic sulfonation in various environments (gas phase, apolar, and polar solvents). nih.gov These studies help in evaluating alternative reaction mechanisms and understanding the role of catalysts and solvent molecules. nih.gov

Ab Initio Calculations: Ab initio calculations are used to analyze positional selectivity in reactions like electrophilic aromatic bromination. nih.gov By calculating the charge distribution in the arenium ion intermediate, these methods can predict the most likely site of substitution, and the results often show good agreement with experimental data. nih.gov

Experimental Approaches:

Kinetic Studies: As discussed in section 3.2, measuring reaction rates under various conditions provides crucial data for determining the rate law and identifying the rate-limiting step of a reaction.

Isolation and Characterization of Intermediates: The direct observation and characterization of reaction intermediates, such as the Wheland intermediate (arenium ion) in electrophilic aromatic substitution, provides strong evidence for a proposed mechanism. nih.gov Techniques like low-temperature, rapid injection NMR spectroscopy can be used to observe highly elusive species. researchgate.net

Spectroscopic Analysis: Various spectroscopic techniques are invaluable for monitoring reaction progress and identifying products and intermediates.

The synergistic use of these computational and experimental methods allows for a comprehensive elucidation of the complex reaction mechanisms involved in the synthesis of molecules like this compound.

Derivatization and Analog Synthesis from 4 Bromo 2 Cyanophenyl Methanesulfonamide

Modification of the Bromo-Substituent: Halogen Exchange and Cross-Coupling Reactions

The bromine atom on the aromatic ring is a versatile handle for introducing structural diversity. Halogen exchange reactions and palladium-catalyzed cross-coupling reactions are primary methods for its modification.

Halogen Exchange Reactions: The bromo group can be exchanged for another halogen, such as iodo or fluoro, through reactions like the Finkelstein or aromatic halogen exchange reactions. The aromatic Finkelstein reaction, often catalyzed by copper(I) iodide with a suitable ligand, can convert the aryl bromide to an aryl iodide. researchgate.net This transformation can be useful as aryl iodides often exhibit higher reactivity in subsequent cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the position of the bromo substituent.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a biaryl structure. This is a widely used method for creating complex molecular architectures. nih.govmdpi.commdpi.com

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, converting the aryl bromide to an arylamine by coupling with a primary or secondary amine.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to introduce an alkynyl substituent.

These reactions are typically performed in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions can be tailored to the specific substrates and desired products.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Arylamine |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Arylalkyne |

Transformations of the Cyano Group: Hydrolysis, Reduction, and Cyclization Reactions

The cyano group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, and amines.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. youtube.com Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid, while basic hydrolysis can often be controlled to stop at the primary amide stage.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides a route to introduce a basic nitrogen-containing functional group.

Cyclization Reactions: The cyano group and the newly formed aminomethyl group from its reduction can participate in cyclization reactions to form heterocyclic structures. For example, the aminomethyl derivative can react with suitable reagents to form fused ring systems. The cyano group itself can also participate in intramolecular cyclization reactions. nih.govacs.orgresearchgate.netnih.govmdpi.com

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | H₂SO₄, H₂O | Carboxylic acid |

| Base Hydrolysis | NaOH, H₂O | Amide |

| Reduction | LiAlH₄, THF | Primary amine |

| Reduction | H₂, Raney Ni | Primary amine |

Derivatization of the Methanesulfonamide (B31651) Moiety: N-Alkylation and Sulfonamide Analogues

The methanesulfonamide group offers opportunities for derivatization, primarily through modification of the nitrogen atom.

N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkylating agents, such as alkyl halides or alcohols under borrowing hydrogen conditions, in the presence of a base. acs.orgorganic-chemistry.orgdnu.dp.uanih.govrsc.org This allows for the introduction of a wide range of alkyl or substituted alkyl groups, which can significantly alter the physicochemical properties of the molecule.

Sulfonamide Analogues: The methanesulfonamide can be conceptually replaced with other sulfonyl-containing groups to generate sulfonamide analogues. This typically requires a multi-step synthesis, potentially starting from an aniline (B41778) precursor, to introduce different aryl or alkyl sulfonyl chlorides. nih.govacs.orgprinceton.eduthieme-connect.comrsc.org

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | N-Methyl sulfonamide |

| N-Alkylation | Benzyl bromide, NaH | N-Benzyl sulfonamide |

| N-Arylation | Phenylboronic acid, Cu(OAc)₂ | N-Phenyl sulfonamide |

Synthesis of Polyfunctionalized Aromatic Systems Utilizing (4-Bromo-2-cyanophenyl)methanesulfonamide

The orthogonal reactivity of the functional groups in this compound allows for its use as a scaffold for the synthesis of complex, polyfunctionalized aromatic systems. By strategically employing the reactions described in the preceding sections, a variety of substituents can be introduced in a controlled manner.

For instance, a Suzuki-Miyaura coupling could be performed on the bromo substituent, followed by hydrolysis of the cyano group to a carboxylic acid, and finally N-alkylation of the sulfonamide. The order of these transformations can be strategically chosen to avoid interference between the different reactive sites. This stepwise functionalization enables the creation of molecules with precisely positioned and diverse chemical functionalities.

Structure-Reactivity Relationships in Derivatives

The electronic and steric properties of the substituents introduced through derivatization can have a significant impact on the reactivity of the resulting molecules.

Bromo-Substituent Modification: The introduction of electron-donating groups via cross-coupling reactions may decrease the electrophilicity of the aromatic ring, while electron-withdrawing groups will have the opposite effect. The nature of the substituent at this position can also influence the acidity of the sulfonamide proton.

Cyano Group Transformation: Conversion of the electron-withdrawing cyano group to a carboxylic acid or an amine will drastically alter the electronic properties of the aromatic ring. An aminomethyl group, being electron-donating, will increase the electron density of the ring, while a carboxylic acid group will decrease it.

Understanding these structure-reactivity relationships is crucial for the rational design of new derivatives with specific desired properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 2 Cyanophenyl Methanesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms and their relationships with neighboring atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (4-Bromo-2-cyanophenyl)methanesulfonamide, distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the methanesulfonamide (B31651) group are expected. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene (B151609) ring. The proton ortho to the bromine atom and meta to the cyano group would appear as a doublet, while the proton between the cyano and methanesulfonamide groups would also be a doublet. The proton ortho to the methanesulfonamide group and meta to the bromine would likely appear as a doublet of doublets. The methylene protons of the methanesulfonamide group would be expected to produce a singlet, as they are not adjacent to any protons. The sulfonamide protons may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each of the unique carbon atoms are anticipated. This includes the six carbons of the benzene ring, the carbon of the cyano group, and the methylene carbon of the methanesulfonamide group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (bromo, cyano, and methanesulfonamide groups). The carbon attached to the bromine atom would be expected at a lower field, while the carbons adjacent to the electron-withdrawing cyano and sulfonamide groups would be shifted downfield. The nitrile carbon appears at a characteristic downfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to Br) | 7.8 - 8.0 (d) | 135 - 138 |

| Aromatic CH (between CN and CH₂SO₂NH₂) | 7.6 - 7.8 (dd) | 132 - 135 |

| Aromatic CH (ortho to CH₂SO₂NH₂) | 7.4 - 7.6 (d) | 130 - 133 |

| Methylene CH₂ | 4.5 - 4.8 (s) | 55 - 60 |

| Sulfonamide NH₂ | 5.0 - 6.0 (br s) | - |

| Aromatic C-Br | - | 120 - 125 |

| Aromatic C-CN | - | 110 - 115 |

| Aromatic C-CH₂SO₂NH₂ | - | 140 - 145 |

| Cyano C≡N | - | 115 - 120 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would establish the connectivity between adjacent protons. sdsu.edu Cross-peaks in the COSY spectrum would confirm the coupling between the aromatic protons on the benzene ring, helping to assign their specific positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This technique is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum. For instance, the signal for the methylene protons would show a correlation with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is crucial for piecing together the entire molecular structure. For example, the methylene protons would be expected to show correlations to the aromatic carbon to which the methanesulfonamide group is attached, as well as to the carbons of the neighboring aromatic protons and the cyano carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₇BrN₂O₂S), HRMS would confirm the molecular formula by matching the experimentally measured mass with the calculated exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected parent ion. nih.gov In an MS/MS experiment on this compound, the molecular ion would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions provide valuable structural information. Expected fragmentation pathways could include the loss of the sulfonamide group (SO₂NH₂), the cleavage of the C-S bond, and the loss of the bromine atom or the cyano group. Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.

Interactive Data Table: Predicted HRMS Data and Major MS/MS Fragments

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 274.9488 | Protonated molecular ion |

| [M+Na]⁺ | 296.9307 | Sodiated molecular ion |

| [M-SO₂NH₂]⁺ | 195.9814 | Loss of the sulfonamide group |

| [M-Br]⁺ | 195.0376 | Loss of the bromine atom |

| [C₇H₄N]⁺ | 102.0338 | Fragment corresponding to bromobenzonitrile cation radical |

Note: m/z values are for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. These techniques are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The nitrile (C≡N) group would show a sharp, intense absorption in the region of 2220-2260 cm⁻¹. The sulfonamide group would be identified by two distinct N-H stretching vibrations around 3300-3400 cm⁻¹ and S=O stretching vibrations in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The aromatic C-H stretching would appear above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile and the symmetric S=O stretching vibrations are typically strong and easily identifiable in the Raman spectrum. Aromatic ring vibrations also give rise to characteristic Raman signals.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Frequency (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3300 - 3400 | 3300 - 3400 |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| C≡N Stretch (Nitrile) | 2220 - 2260 | 2220 - 2260 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| S=O Asymmetric Stretch | 1330 - 1370 | 1330 - 1370 |

| S=O Symmetric Stretch | 1140 - 1180 | 1140 - 1180 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering unparalleled insight into the solid-state conformation of molecules like this compound. The fundamental principle of this technique involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are ultimately determined.

To illustrate the type of data obtained from an X-ray crystallographic analysis, the following table presents representative crystallographic parameters for a related bromophenyl compound, 1-(4-bromophenyl)but-3-yn-1-one. nih.gov It is important to note that these values are for a different molecule and are presented here for illustrative purposes to demonstrate the nature of crystallographic data.

Interactive Data Table: Illustrative Crystallographic Data for a Representative Bromophenyl Compound (1-(4-bromophenyl)but-3-yn-1-one)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.9531 (3) |

| b (Å) | 5.5561 (2) |

| c (Å) | 20.3344 (8) |

| α (°) | 90 |

| β (°) | 97.436 (4) |

| γ (°) | 90 |

| Volume (ų) | 891.86 (6) |

| Z | 4 |

Note: This data is for 1-(4-bromophenyl)but-3-yn-1-one and is intended to be representative of the type of information obtained from X-ray crystallography. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable tools in modern chemical analysis, providing robust methods for the separation, identification, and quantification of individual components within a mixture. For a compound such as this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for assessing its purity and for the separation of any potential derivatives or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of a broad range of organic molecules. helixchrom.comnih.govs4science.athelixchrom.comsielc.com The principle of HPLC involves the separation of components in a liquid sample by passing it through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. The differential partitioning of the analytes between the stationary and mobile phases leads to their separation. For a molecule like this compound, which possesses both polar (sulfonamide and cyano groups) and non-polar (bromophenyl ring) characteristics, reversed-phase HPLC would be a primary choice for analysis. sielc.com In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com The purity of the compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. chromforum.orgrsc.org

Below is an interactive data table outlining a hypothetical, yet typical, set of HPLC conditions that could be developed for the purity assessment of this compound, based on methods for similar aromatic compounds.

Interactive Data Table: Representative HPLC Conditions for the Analysis of Aromatic Bromine Compounds

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25-40 °C |

Note: These conditions are illustrative and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following interactive data table provides a representative set of GC-MS parameters that could be adapted for the analysis of this compound or its derivatives.

Interactive Data Table: Representative GC-MS Conditions for the Analysis of Sulfonamide Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C held for 2 min, then ramp to 280 °C) |

| Ionization Mode | Electron Impact (EI) |

| Mass Range | 50-500 amu |

Note: These conditions are illustrative and would likely require modification and possible sample derivatization for the specific analysis of this compound. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Cyanophenyl Methanesulfonamide

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. iaanalysis.comnih.gov An MD simulation of (4-Bromo-2-cyanophenyl)methanesulfonamide, typically performed in a solvent box (e.g., water or dimethyl sulfoxide) to mimic physiological or experimental conditions, would reveal its conformational flexibility. nih.gov The simulation would track the movements of each atom over a period of nanoseconds, providing insights into the rotational freedom around the C-S and S-N bonds. This is crucial for understanding how the molecule might adapt its shape to interact with biological targets or other molecules. Furthermore, analysis of the simulation trajectory can identify persistent intermolecular interactions, such as hydrogen bonds between the sulfonamide group and solvent molecules.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. numberanalytics.comrsc.org By calculating the vibrational frequencies and NMR chemical shifts, researchers can gain a deeper understanding of a molecule's structure and bonding. nih.govresearchgate.net For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. numberanalytics.com The calculated vibrational frequencies can be assigned to specific molecular motions, such as the stretching of the C≡N, S=O, and N-H bonds. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. A hypothetical comparison of calculated and experimental spectroscopic data is provided in Table 3.

Table 3: Hypothetical Calculated and Experimental Spectroscopic Data for this compound.

| Spectroscopic Parameter | Functional Group/Atom | Calculated Value | Plausible Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | C≡N stretch | 2235 | 2230 |

| S=O (asymmetric stretch) | 1350 | 1345 | |

| S=O (symmetric stretch) | 1165 | 1160 | |

| N-H stretch | 3350 | 3340 | |

| ¹H NMR Chemical Shift (ppm) | Aromatic CH | 7.5 - 8.0 | 7.4 - 7.9 |

| CH₂ | 4.5 | 4.4 | |

| NH₂ | 5.2 | 5.1 | |

| ¹³C NMR Chemical Shift (ppm) | Aromatic C | 120 - 140 | 119 - 139 |

| C≡N | 118 | 117 |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. For this compound, a potential reaction of interest could be the nucleophilic aromatic substitution (SNA r) of the bromine atom. chemrxiv.orgspringernature.comacs.org Computational methods can be used to model the entire reaction pathway, from reactants to products. researchgate.netresearchgate.net This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy. The activation energy provides a quantitative measure of the reaction's feasibility. The geometry of the transition state reveals the precise arrangement of atoms as the old bonds are breaking and new bonds are forming. A hypothetical energy profile for such a reaction is presented in Table 4.

Table 4: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction of this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Design of Novel Analogues Through Computational Approaches

The computational model of this compound serves as a valuable starting point for the in silico design of novel analogues with potentially enhanced properties. nih.govresearchgate.netbiointerfaceresearch.com By systematically modifying the structure of the parent molecule—for instance, by replacing the bromine atom with other halogens or electron-withdrawing/donating groups—researchers can computationally screen a virtual library of new compounds. rsc.org For each analogue, the same computational methods can be applied to predict its geometry, electronic properties, and reactivity. This allows for a rational, hypothesis-driven approach to the design of new molecules, prioritizing those with the most promising computational profiles for synthesis and experimental testing.

Strategic Applications of 4 Bromo 2 Cyanophenyl Methanesulfonamide As a Chemical Building Block

Utility in the Synthesis of Complex Organic Molecules

The unique substitution pattern of (4-Bromo-2-cyanophenyl)methanesulfonamide makes it a valuable precursor in the synthesis of a wide array of complex organic molecules. The bromo substituent, for instance, is a versatile functional group that can readily participate in a variety of cross-coupling reactions. This includes well-established transformations such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net The ability to introduce new aryl, vinyl, or alkynyl groups at the 4-position of the benzene (B151609) ring provides a powerful tool for elaborating the molecular framework.

Simultaneously, the cyano group at the 2-position can undergo a range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other possibilities. chemrxiv.org This versatility allows for the introduction of additional functional groups or the construction of heterocyclic rings fused to the benzene core. The methanesulfonamide (B31651) group, while generally more stable, can also participate in certain reactions or be used to modulate the electronic properties of the molecule. chemeo.comchemicalbook.comwikipedia.org The interplay of these three functional groups allows for a high degree of molecular diversity to be generated from a single starting material.

Role in the Development of Specialty Chemicals

The development of specialty chemicals often requires building blocks with specific functionalities that can impart desired properties to the final product. This compound, with its combination of a halogen, a nitrile, and a sulfonamide, is well-suited for this role. For example, the presence of the bromo and cyano groups can be exploited in the synthesis of dyes and pigments, where these functionalities can influence the color and photophysical properties of the molecule.

Furthermore, the methanesulfonamide group is a common feature in many agrochemicals and pharmaceuticals due to its ability to improve solubility and bioavailability. ijcce.ac.ir Therefore, this compound could serve as a key intermediate in the development of new herbicides, fungicides, or insecticides. The ability to further functionalize the molecule through reactions at the bromo and cyano positions allows for the fine-tuning of its biological activity and physical properties to meet the specific requirements of a particular application.

Integration into Multi-Step Synthetic Sequences

The following table illustrates a hypothetical multi-step synthesis starting from this compound, showcasing the sequential manipulation of its functional groups.

| Step | Reaction | Reagent(s) | Functional Group Transformed | Product Feature |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Bromo | Biaryl structure |

| 2 | Nitrile Hydrolysis | Acid or base, H₂O | Cyano | Carboxylic acid |

| 3 | Amide Coupling | Amine, coupling agent | Carboxylic acid | Amide linkage |

This table demonstrates how the compound can be systematically elaborated, with each step adding a new layer of complexity and functionality to the molecule.

Case Studies of Advanced Chemical Synthesis Utilizing the Compound

The 4-bromo-2-cyanophenyl moiety is a structural motif found in various pharmaceutically active compounds, particularly in the field of kinase inhibitors. nih.govrroij.comnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. ed.ac.uk Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding site of the enzyme.

For instance, a synthetic route could involve the coupling of this compound with a suitable boronic acid or organotin reagent to construct the core structure of a kinase inhibitor. The resulting biaryl compound could then undergo further functionalization to yield the final drug candidate. The following table outlines a potential synthetic approach.

| Step | Starting Material | Reaction | Reagents | Resulting Intermediate |

| 1 | This compound | Suzuki Coupling | Heterocyclic boronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-(Heterocyclyl)-2-cyanophenyl)methanesulfonamide |

| 2 | 4-(Heterocyclyl)-2-cyanophenyl)methanesulfonamide | Nitrile Reduction | LiAlH₄ | 4-(Heterocyclyl)-2-(aminomethyl)phenyl)methanesulfonamide |

In the field of material science, organic molecules with specific electronic and photophysical properties are in high demand for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The combination of a bromo, cyano, and methanesulfonamide group on an aromatic ring makes this compound an interesting candidate as a precursor for such materials.

The bromo group allows for the incorporation of this unit into larger conjugated systems through polymerization or cross-coupling reactions. The cyano group is a strong electron-withdrawing group that can be used to tune the electronic properties of the resulting material, such as its electron affinity and band gap. The methanesulfonamide group can influence the solid-state packing and morphology of the material, which are critical factors for device performance.

Future Perspectives and Emerging Research Directions for 4 Bromo 2 Cyanophenyl Methanesulfonamide

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and scalable synthetic routes is paramount for the broader application of (4-Bromo-2-cyanophenyl)methanesulfonamide. Future research will likely concentrate on moving beyond traditional multi-step batch processes, which can be time-consuming and generate significant waste. Key areas of development are anticipated to include:

Palladium-Catalyzed Cross-Coupling Reactions: The presence of the bromo group makes the compound an ideal candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. researchgate.net Future work could focus on identifying highly active and selective catalyst systems that operate under mild conditions with low catalyst loading, thereby improving the economic and environmental viability of the synthesis.

Continuous Flow Chemistry: The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved product consistency. beilstein-journals.org Developing a continuous flow synthesis for this compound or its precursors could significantly streamline its production.

C-H Activation Strategies: Direct C-H functionalization represents a powerful and atom-economical approach to synthesis. Future synthetic strategies might explore the direct introduction of the cyano or methanesulfonamide (B31651) groups onto a brominated aromatic precursor, bypassing the need for pre-functionalized starting materials.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Pd-Catalysis | High selectivity, broad substrate scope, mild conditions. researchgate.net | Development of novel ligands, use of water as a solvent, reducing catalyst loading. |

| Continuous Flow Synthesis | Improved safety, scalability, and reproducibility; potential for automation. beilstein-journals.org | Reactor design, optimization of reaction parameters (flow rate, temperature, pressure). |

| C-H Activation | High atom economy, reduced number of synthetic steps. | Catalyst development for regioselective functionalization. |

Exploration of New Chemical Transformations

The trifunctional nature of this compound provides a rich platform for exploring novel chemical transformations. Each functional group offers a distinct reaction pathway, allowing for the selective synthesis of a diverse range of derivatives.

Transformations of the Cyano Group: The nitrile functionality is highly versatile. Future research could explore its conversion into various other groups, such as amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition with azides), each leading to compounds with potentially different biological activities or material properties.

Reactions at the Bromo Position: As a classic handle for cross-coupling, the bromine atom's reactivity will continue to be exploited. nih.gov Research could focus on novel coupling partners to introduce complex molecular fragments, including those relevant to pharmaceuticals or organic electronics.

Modification of the Methanesulfonamide Group: The sulfonamide moiety is a common feature in many therapeutic agents. The hydrogen atom on the nitrogen is acidic and can be deprotonated, allowing for N-alkylation or N-arylation to generate a library of secondary sulfonamides.

Integration into Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening has driven significant advancements in automated synthesis. nih.gov The structure of this compound is well-suited for integration into these platforms.

Future efforts will likely involve developing robust, capsule-based or flow-based automated protocols for the synthesis and derivatization of this compound. synplechem.comchemrxiv.org For instance, an automated platform could perform a Suzuki-Miyaura coupling at the bromo position, followed by a reduction of the cyano group in a sequential, programmable manner without manual intervention. nih.govchemrxiv.org This would dramatically accelerate the discovery of new derivatives by enabling the rapid generation and purification of hundreds of distinct molecules. nih.gov

Potential for Derivatization in Unexplored Chemical Spaces

Derivatization is a cornerstone of drug discovery and materials science, allowing for the fine-tuning of a molecule's properties. The unique electronic and steric environment of this compound opens the door to unexplored chemical spaces.

The interplay between the electron-withdrawing cyano group and the ortho-positioned methanesulfonamide could lead to unique reactivity patterns. Future research could investigate how this substitution pattern influences the reactivity of the aromatic ring in, for example, nucleophilic aromatic substitution reactions. Furthermore, using the core structure as a scaffold, derivatization can be employed to attach fluorophores, affinity labels, or other reporter groups, creating valuable tools for chemical biology research. nih.gov The bromine atom itself makes the molecule a potential derivatization agent for enhancing detection in mass spectrometry. nih.gov

Advanced Spectroscopic Characterization Techniques

While standard techniques like NMR and mass spectrometry are indispensable, a deeper understanding of the structural and electronic properties of this compound and its derivatives will require more advanced spectroscopic methods.

Future characterization efforts could employ techniques such as:

Solid-State NMR (ssNMR): To study the structure and intermolecular interactions of the compound in its crystalline form, which is crucial for understanding its physical properties.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used not only for structural elucidation but also to study fragmentation pathways, providing insight into chemical bonding. nih.gov

Coupled Spectroscopic Methods: The combination of techniques, such as coupling electron energy-loss spectroscopy (EELS) with multi-wavelength Raman spectroscopy, can provide comprehensive information on the chemical and physical parameters of materials derived from this compound. arxiv.org

| Technique | Information Gained | Potential Application |

| Solid-State NMR | Crystalline packing, polymorphism, intermolecular distances. | Characterization of new materials, understanding physical properties. |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation, fragmentation patterns, identification of metabolites. nih.gov | Reaction monitoring, metabolite identification in biological studies. |

| EELS with Raman Spectroscopy | Quantitative chemical information, local and macroscopic properties. arxiv.org | In-depth characterization of novel materials derived from the compound. |

Expansion of Computational Modeling Applications

In silico methods are becoming increasingly integral to modern chemical research. Computational modeling can provide predictive insights that guide experimental work, saving time and resources. For this compound, computational studies are expected to play a significant role in several areas.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of synthetic transformations and to design more efficient catalysts for its synthesis.

Prediction of Properties: Computational models can predict various physicochemical properties of new derivatives, such as solubility, stability, and electronic properties (e.g., HOMO/LUMO energies), helping to prioritize synthetic targets.

In Silico Screening: The structure can be used as a virtual scaffold to design libraries of derivatives that can be computationally screened for potential biological activity against various protein targets, as demonstrated in studies of other complex molecules. researchgate.net This approach can identify promising candidates for synthesis and experimental testing.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (4-Bromo-2-cyanophenyl)methanesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of the corresponding aniline derivative. For example, analogous compounds like N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide are synthesized by reacting 4-bromo-2,6-dichloroaniline with methanesulfonyl chloride in the presence of triethylamine (to neutralize HCl byproducts) . Key parameters for optimization include:

- Solvent choice : Dichloromethane or DMF for solubility and reaction efficiency.

- Temperature : 0–25°C to minimize side reactions.

- Catalyst/base : Triethylamine or NaHCO₃ for deprotonation.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm aromatic substitution patterns and sulfonamide linkage (e.g., sulfonyl protons at δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks).

- FTIR : Bands at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide functionality .

Q. What are the common chemical reactions involving sulfonamide derivatives like this compound?

- Methodological Answer :

- Nucleophilic Substitution : Bromo and cyano groups undergo Suzuki coupling or cyano hydrolysis (e.g., conversion to carboxylic acids under acidic conditions) .

- Sulfonamide Modifications : Alkylation or acylation at the sulfonamide nitrogen using alkyl halides or anhydrides .

- Catalytic Cross-Coupling : Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) to introduce heterocycles .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Transition State Analysis : Use DFT (e.g., B3LYP/6-31G*) to model sulfonylation or substitution energetics .

- Electron Density Mapping : Colle-Salvetti correlation-energy functionals predict regioselectivity in aromatic substitutions .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .

Q. What crystallographic techniques are recommended for resolving structural ambiguities in sulfonamide derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use ORTEP-3 for graphical representation of thermal ellipsoids and bond angles .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between sulfonamide and adjacent groups) .

- Powder XRD : Assess crystallinity and polymorphic forms for bulk samples .

Q. How do substituent positional isomers (e.g., bromo vs. cyano groups) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity data (e.g., IC₅₀ values) of positional isomers. For example, fluorine at the 3-position in N-(2-amino-3-fluorophenyl)methanesulfonamide enhances antimicrobial activity vs. 4-fluoro analogs .

- Molecular Docking : Simulate binding to target proteins (e.g., carbonic anhydrase) to explain substituent effects on affinity .

Q. How should researchers address contradictory data in synthesis yields or bioactivity results?

- Methodological Answer :

- Statistical Analysis : Use ANOVA to compare reaction conditions (e.g., solvent polarity, catalyst loading) .

- Reproducibility Checks : Validate protocols across multiple labs.

- Meta-Analysis : Aggregate literature data to identify trends (e.g., higher yields in aprotic solvents) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.